molecular formula C11H11BrO B6205433 2-bromo-1-(2,3-dihydro-1H-inden-2-yl)ethan-1-one CAS No. 104054-41-3

2-bromo-1-(2,3-dihydro-1H-inden-2-yl)ethan-1-one

Cat. No.: B6205433
CAS No.: 104054-41-3
M. Wt: 239.1
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Description

2-bromo-1-(2,3-dihydro-1H-inden-2-yl)ethan-1-one is an organic compound that belongs to the class of brominated ketones It features a bromine atom attached to an ethanone group, which is further connected to a dihydroindenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(2,3-dihydro-1H-inden-2-yl)ethan-1-one can be achieved through several methods. One common approach involves the bromination of 1-(2,3-dihydro-1H-inden-2-yl)ethan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-(2,3-dihydro-1H-inden-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), mild heating.

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran), low temperatures.

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water), controlled temperatures.

Major Products

    Substitution: Formation of substituted ethanone derivatives.

    Reduction: Formation of 2-bromo-1-(2,3-dihydro-1H-inden-2-yl)ethanol.

    Oxidation: Formation of 2-bromo-1-(2,3-dihydro-1H-inden-2-yl)ethanoic acid.

Scientific Research Applications

2-bromo-1-(2,3-dihydro-1H-inden-2-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-1-(2,3-dihydro-1H-inden-2-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom can act as a leaving group, facilitating the formation of reactive intermediates that can covalently modify target molecules .

Comparison with Similar Compounds

Similar Compounds

    1-bromo-2,3-dihydro-1H-inden-2-yl)ethan-1-one: Similar structure but with different substitution patterns.

    2-chloro-1-(2,3-dihydro-1H-inden-2-yl)ethan-1-one: Chlorine atom instead of bromine.

    2-bromo-1-(2,3-dihydro-1H-inden-2-yl)propan-1-one: Propanone group instead of ethanone.

Uniqueness

2-bromo-1-(2,3-dihydro-1H-inden-2-yl)ethan-1-one is unique due to its specific brominated ethanone structure, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various substitution, reduction, and oxidation reactions makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

104054-41-3

Molecular Formula

C11H11BrO

Molecular Weight

239.1

Purity

95

Origin of Product

United States

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